molecular formula C62H83N17O13 B238320 (Phenylac1,D-Tyr(Me)2,Arg6,8,Tyr-NH29)-Vasopressin CAS No. 135447-36-8

(Phenylac1,D-Tyr(Me)2,Arg6,8,Tyr-NH29)-Vasopressin

Cat. No.: B238320
CAS No.: 135447-36-8
M. Wt: 1274.4 g/mol
InChI Key: DXRLZDYXMQEIGJ-NDWCYBODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Phenylac1,D-Tyr(Me)2,Arg6,8,Tyr-NH29)-Vasopressin is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and vasoconstriction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylac1,D-Tyr(Me)2,Arg6,8,Tyr-NH29)-Vasopressin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids to allow for further reactions.

    Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.

Industrial Production Methods

Industrial production of this compound would scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. Purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(Phenylac1,D-Tyr(Me)2,Arg6,8,Tyr-NH29)-Vasopressin can undergo various chemical reactions, including:

    Oxidation: Typically involving the oxidation of methionine residues.

    Reduction: Reduction of disulfide bonds to thiol groups.

    Substitution: Amino acid substitutions to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or performic acid.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reactions: Using specific amino acid derivatives under controlled conditions.

Major Products

The major products of these reactions include modified peptides with altered biological activity or stability, depending on the specific modifications introduced.

Scientific Research Applications

(Phenylac1,D-Tyr(Me)2,Arg6,8,Tyr-NH29)-Vasopressin has several applications in scientific research:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of vasopressin analogs in cellular signaling and water regulation.

    Medicine: Potential therapeutic applications in treating conditions like diabetes insipidus or vasodilatory shock.

    Industry: Use in developing diagnostic tools or as a research reagent.

Mechanism of Action

The compound exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) on target cells. This binding triggers intracellular signaling pathways involving cyclic AMP (cAMP) or phosphatidylinositol, leading to physiological responses such as water reabsorption in the kidneys or vasoconstriction in blood vessels.

Comparison with Similar Compounds

Similar Compounds

    Desmopressin: A synthetic analog of vasopressin with a longer half-life and selective action on V2 receptors.

    Terlipressin: Another vasopressin analog used primarily for its vasoconstrictive properties.

Uniqueness

(Phenylac1,D-Tyr(Me)2,Arg6,8,Tyr-NH29)-Vasopressin is unique due to its specific amino acid modifications, which may confer distinct biological activities or stability profiles compared to other vasopressin analogs.

Properties

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H83N17O13/c1-92-41-24-20-39(21-25-41)31-45(53(65)84)76-54(85)42(15-8-28-70-61(66)67)74-59(90)49-17-10-30-79(49)60(91)44(16-9-29-71-62(68)69)75-58(89)48(35-51(64)82)78-55(86)43(26-27-50(63)81)73-57(88)47(32-36-11-4-2-5-12-36)77-56(87)46(33-38-18-22-40(80)23-19-38)72-52(83)34-37-13-6-3-7-14-37/h2-7,11-14,18-25,42-49,80H,8-10,15-17,26-35H2,1H3,(H2,63,81)(H2,64,82)(H2,65,84)(H,72,83)(H,73,88)(H,74,90)(H,75,89)(H,76,85)(H,77,87)(H,78,86)(H4,66,67,70)(H4,68,69,71)/t42-,43-,44-,45-,46+,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRLZDYXMQEIGJ-NDWCYBODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H83N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135447-36-8
Record name Phaa-tyr(Me)-phe-gln-asn-arg-pro-arg-tyr-NH2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135447368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 135447-36-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.